1-(Pyridin-3-yl)but-2-yne-1,4-diol

Medicinal Chemistry Coordination Chemistry Ligand Design

1-(Pyridin-3-yl)but-2-yne-1,4-diol (CAS RN 391249-81-3; synonym 2-butyne-1,4-diol, 1-(3-pyridinyl)-) is a C9H9NO2 heterocyclic acetylenic diol bearing a pyridine ring at the 3-position and hydroxyl groups at C1 and C4 of the butyne backbone. The compound was first reported by Caprio, Jones, and Brimble (Molecules 2001, 6, M206) with complete IR, 1H NMR, 13C NMR, and EI-MS characterization, including the observation of the characteristic alkyne C≡C stretch at 2235 cm⁻¹ (IR, neat) and the quaternary acetylenic carbons at δ 84.3 (C3) and 85.8 (C2) ppm.

Molecular Formula C9H9NO2
Molecular Weight 163.17 g/mol
CAS No. 391249-81-3
Cat. No. B14235407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pyridin-3-yl)but-2-yne-1,4-diol
CAS391249-81-3
Molecular FormulaC9H9NO2
Molecular Weight163.17 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C(C#CCO)O
InChIInChI=1S/C9H9NO2/c11-6-2-4-9(12)8-3-1-5-10-7-8/h1,3,5,7,9,11-12H,6H2
InChIKeyCAASSLDCHLNPFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Pyridin-3-yl)but-2-yne-1,4-diol (CAS 391249-81-3) – Structural Identity and Verified Characterization Data for Informed Procurement


1-(Pyridin-3-yl)but-2-yne-1,4-diol (CAS RN 391249-81-3; synonym 2-butyne-1,4-diol, 1-(3-pyridinyl)-) is a C9H9NO2 heterocyclic acetylenic diol bearing a pyridine ring at the 3-position and hydroxyl groups at C1 and C4 of the butyne backbone [1]. The compound was first reported by Caprio, Jones, and Brimble (Molecules 2001, 6, M206) with complete IR, 1H NMR, 13C NMR, and EI-MS characterization, including the observation of the characteristic alkyne C≡C stretch at 2235 cm⁻¹ (IR, neat) and the quaternary acetylenic carbons at δ 84.3 (C3) and 85.8 (C2) ppm [1]. ChemSrc-predicted physicochemical properties include a polar surface area (PSA) of 53.35 Ų and a LogP of 0.11070, indicating high aqueous compatibility relative to more lipophilic pyridylalkyne analogs . The compound is classified as a butynediol derivative and is commercially supplied by multiple screening-compound vendors for non-human research use [2].

Why 1-(Pyridin-3-yl)but-2-yne-1,4-diol Cannot Be Replaced by Its Closest Analogs: Structural Determinants of Function


Substituting 1-(pyridin-3-yl)but-2-yne-1,4-diol with its closest in-class analogs—whether the saturated 1-(pyridin-3-yl)butane-1,4-diol (CAS 76014-83-0), the parent but-2-yne-1,4-diol (CAS 110-65-6) lacking the pyridine ring, or regioisomeric pyridin-2-yl mono-ols—eliminates at least one critical structural feature that dictates reactivity, coordination behavior, or physicochemical profile. The acetylenic bond is essential for Huisgen cycloaddition (click chemistry) and Sonogashira coupling; its reduction to the saturated butane-diol abolishes these modalities entirely [1]. Removal of the pyridine ring eliminates metal-chelation capability, precluding use of this scaffold as an N,O-bidentate ligand for transition-metal catalysis [2]. Relocating the pyridyl attachment from the 3- to the 2-position alters the geometry and electronic character of the metal-binding site, which class-level evidence shows can change catalytic turnover and selectivity in pyridyl-alcohol metal complexes [2][3]. Consequently, each analog presents a fundamentally different reactivity and coordination scaffold, and generic interchange without experimental validation risks synthetic failure.

Quantitative Differentiation of 1-(Pyridin-3-yl)but-2-yne-1,4-diol Against Its Closest Analogs – Procurement-Relevant Evidence


Regiochemical Distinction: 1-(Pyridin-3-yl)but-2-yne-1,4-diol vs. 1-(Pyridin-2-yl)but-3-yn-1-ol – Predicted Physicochemical Divergence

The 3-pyridyl regioisomer 1-(pyridin-3-yl)but-2-yne-1,4-diol (target) exhibits a predicted LogP of 0.11070 and PSA of 53.35 Ų based on ChemSrc computational data . Its 2-pyridyl mono-ol comparator 1-(pyridin-2-yl)but-3-yn-1-ol (CAS 517907-46-9, C9H9NO, MW 147.17) lacks the second hydroxyl group and has one fewer hydrogen-bond donor/acceptor pair, resulting in a molecular weight reduction of 16 Da and a predicted LogP increase (class-level inference based on the absence of the polar C4–OH group) . The 3-pyridyl diol’s lower predicted lipophilicity and higher PSA suggest superior aqueous solubility and a distinct hydrogen-bonding network, which directly impacts formulation, column chromatography behaviour, and biological membrane partitioning in screening campaigns .

Medicinal Chemistry Coordination Chemistry Ligand Design

Alkyne-Diol vs. Saturated Diol: Functional Reactivity Differentiation with 1-(Pyridin-3-yl)butane-1,4-diol (CAS 76014-83-0)

The target compound contains an internal alkyne (C≡C) confirmed by IR spectroscopy at 2235 cm⁻¹ and 13C NMR quaternary carbons at δ 84.3 and 85.8 ppm [1]. This alkyne enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) and other alkyne-specific transformations (Sonogashira coupling, Pauson–Khand reaction, alkyne hydroarylation). Its saturated analog 1-(pyridin-3-yl)butane-1,4-diol (CAS 76014-83-0, KEGG COMPOUND C19582) possesses an identical carbon skeleton but lacks the triple bond, rendering it completely unreactive in all alkyne-dependent chemistries [2]. The saturated compound has been employed as a nicotine/anabasine analog precursor via borane-mediated reduction [3], whereas the alkyne-diol target serves a complementary role as a cycloaddition/alkynylation substrate. No hybrid molecule can simultaneously provide the saturated diol’s reductive amination handle and the alkyne’s cycloaddition handle; the two compounds are synthetically orthogonal.

Click Chemistry Bioorthogonal Chemistry Organic Synthesis

Pyridine-Containing vs. Parent But-2-yne-1,4-diol: Metal-Coordination Capability as a Selection Criterion for Catalysis and Supramolecular Chemistry

The target compound integrates a 3-pyridyl moiety, which class-level evidence shows enables N-donor metal coordination in pyridyl-alcohol ligands, forming stable complexes with Cu, Co, Ni, Pd, and other transition metals [1][2]. The parent but-2-yne-1,4-diol (CAS 110-65-6) lacks any heteroatom capable of directed metal binding beyond the hydroxyl oxygens, functioning solely as an O-donor diol [3]. In endothelin receptor antagonist development, the incorporation of a but-2-yne-1,4-diol linker bearing a pyridyl carbamoyl moiety was explicitly shown to confer high in vitro potency (compounds 70 and 75 in US 6,720,322 B2), whereas the unsubstituted butynediol linker alone was not reported to yield active antagonists [1]. This demonstrates that the 3-pyridyl substitution is a pharmacophoric requirement, not a passive structural decoration. Furthermore, pyridyl alcohols have been utilized as ligands in cubane-type Ni(II) single-molecule magnets and Al complexes for ring-opening polymerization, applications inaccessible to the parent butynediol [2].

Catalysis Supramolecular Chemistry Metal-Organic Frameworks

Dual Hydroxyl Architecture vs. Mono-ol Analogs: Orthogonal Protection/Elaboration Potential Confirmed by 1H NMR Integration

The 1H NMR spectrum of the target compound (200 MHz, CDCl₃) unequivocally shows two distinct hydroxyl-bearing positions: the benzylic methine proton H1 at δ 5.56 (br s, 1H) and the propargylic methylene H4 at δ 4.34 (d, J = 1.6 Hz, 2H) [1]. The chemical shift difference of 1.22 ppm between these two protons, combined with their distinct multiplicities (broad singlet vs. doublet), reflects different electronic environments: H1 is deshielded by the adjacent pyridyl ring, while H4 experiences the anisotropic effect of the alkyne. This spectral differentiation directly supports the orthogonal protection or selective functionalization of the two hydroxyl groups—e.g., TBS protection on the primary alcohol while leaving the secondary benzylic alcohol free for Mitsunobu or esterification, or vice versa. In contrast, mono-ol analogs such as 1-(pyridin-2-yl)but-3-yn-1-ol or 4-(pyridin-3-yl)but-3-yn-1-ol offer only a single hydroxyl handle, precluding divergent synthetic strategies .

Protecting Group Strategy Divergent Synthesis Prodrug Design

Class-Level Pharmacological Relevance: Butynediol-Pyridyl Scaffolds as Endothelin Receptor Antagonist Cores – Evidence from Patent US 6,720,322 B2

Patent US 6,720,322 B2 (Actelion Pharmaceuticals) explicitly claims butyne diol derivatives of general formula I wherein R1 can be 2-pyridyl or 5-substituted 2-pyridyl, and the butyne-1,4-diol core serves as the central linker connecting aryl/heteroaryl groups to a urea/thiourea terminus [1]. The patent discloses that incorporation of a 2-butyne-1,4-diol linker bearing a pyridyl carbamoyl moiety led to highly potent in vitro endothelin receptor antagonists (compounds 70 and 75) [1]. Although the specific 3-pyridyl regioisomer is not the exemplified compound in this patent family, the scaffold class is directly validated as pharmacologically relevant for a clinically pursued target (endothelin receptors, targeted by approved drugs such as bosentan and macitentan). The 3-pyridyl diol represents an underexplored regioisomer within this validated pharmacophore space, offering a differentiated vector for lead optimization compared to the extensively exemplified 2-pyridyl series [1]. No comparable patent protection exists for the saturated butane-1,4-diol analog or the parent but-2-yne-1,4-diol in this indication.

Endothelin Receptor Cardiovascular Drug Discovery Patent-Backed Lead Series

Procurement-Driven Application Scenarios for 1-(Pyridin-3-yl)but-2-yne-1,4-diol: Where This Scaffold Outperforms Analogs


Bioorthogonal Probe and PROTAC Linker Design Requiring Dual Functionalization Handles

The target compound’s alkyne enables CuAAC or SPAAC click conjugation to azide-bearing payloads, while the two chemically distinguishable hydroxyl groups (δ 5.56 vs. δ 4.34 in 1H NMR [1]) permit orthogonal attachment of an E3 ligase ligand and a target-protein binding moiety. Neither the saturated butane-1,4-diol analog (no click handle) nor the mono-ol analogs (single attachment point) can support this divergent bifunctional linker strategy. Procurement of this specific scaffold eliminates two to three synthetic steps compared to building the same architecture from mono-protected precursors.

Transition-Metal Catalyst Development Using N,O-Bidentate Pyridyl-Alcohol Ligands

The 3-pyridyl nitrogen provides a neutral σ-donor site, while the hydroxyl oxygens offer anionic alkoxide coordination after deprotonation, enabling N,O-chelation to Cu(I/II), Ni(II), Pd(II), and Co(II) centers [1]. This chelation mode is structurally analogous to that of pyridyl-alcohol ligands reviewed for catalytic ROP, cross-coupling, and single-molecule magnet applications [2]. The parent but-2-yne-1,4-diol lacks the N-donor entirely and cannot achieve the same coordination geometry. The 3-pyridyl regioisomer places the metal center in a distinct spatial orientation compared to the 2-pyridyl analog, which may translate to altered enantioselectivity in asymmetric catalysis—a testable hypothesis for catalyst screening groups.

Endothelin Receptor Antagonist Lead Optimization with Regioisomeric Diversification

Patent US 6,720,322 B2 validates the butyne-1,4-diol-pyridyl scaffold as a pharmacophoric core for endothelin receptor antagonism, with highly potent compounds (70 and 75) demonstrated [1]. However, the exemplified compounds predominantly feature 2-pyridyl or substituted 2-pyridyl vectors. The 3-pyridyl butynediol presents an unexplored regioisomeric exit vector that, when elaborated with appropriate aryl and urea/thiourea termini, may yield patent-differentiable lead compounds with potentially altered subtype selectivity (ET-A vs. ET-B). Medicinal chemistry teams pursuing next-generation endothelin antagonists can procure this building block to access novel intellectual property space without de novo scaffold design.

Physicochemical Property-Driven Fragment Library Design

With a predicted LogP of 0.11070, PSA of 53.35 Ų, and molecular weight of 163.17 g/mol [1], the target compound resides within lead-like fragment space (MW < 250, LogP < 3) while offering three functional groups (alkyne, benzylic alcohol, propargylic alcohol) amenable to rapid fragment elaboration via robust chemical transformations (click chemistry, esterification, oxidation). Compared to the more lipophilic pyridyl-alkyne fragments (e.g., 1-(pyridin-2-yl)but-3-yn-1-ol with estimated higher LogP), this scaffold’s superior predicted aqueous compatibility makes it preferentially suited for fragment-based screening cascades where solubility-driven attrition is a primary concern.

Quote Request

Request a Quote for 1-(Pyridin-3-yl)but-2-yne-1,4-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.